(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone
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Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a synthetic compound that features a triazole ring, an azetidine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone typically involves multiple steps. One common approach is to start with the preparation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is followed by the formation of the azetidine ring via a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is explored for its use in materials science, such as in the development of new polymers and coatings
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and azetidine derivatives, such as:
- (1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(phenyl)methanone
- (1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-fluorophenyl)methanone
- (1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,5-difluorophenyl)methanone .
Uniqueness
What sets (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone apart is its unique combination of structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c14-10-2-1-3-11(15)12(10)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSZTHHTCWGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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